molecular formula C6H15Cl2FN2 B8218194 (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride

(3R,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride

Cat. No.: B8218194
M. Wt: 205.10 g/mol
InChI Key: OQEKNKNLDNWJGD-BNTLRKBRSA-N
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Description

(3R,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride is a fluorinated piperidine derivative with two stereogenic centers (3R and 4R). Its structure includes a methyl group at position 1 and a fluorine atom at position 3 on the piperidine ring, with an amine group at position 4. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(3R,4R)-3-fluoro-1-methylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEKNKNLDNWJGD-BNTLRKBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Core

The synthesis begins with constructing the piperidine ring. Two primary routes are documented:

  • Cyclization of Pyridine Derivatives : Hydrogenation of pyridine precursors under high-pressure hydrogen (10–45 psi) using noble metal catalysts (e.g., Pd/C or Rh/Al₂O₃) yields piperidine intermediates. For example, 4-methylpyridine-3-amine derivatives are hydrogenated to form 4-methylpiperidin-3-amine scaffolds.

  • Reductive Amination : Ketones such as 4-methylpiperidin-3-one are subjected to reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium to introduce the amine group.

Typical Conditions :

  • Solvent: Methanol, ethanol, or tetrahydrofuran (THF)

  • Temperature: 25–50°C

  • Catalyst: 5–10% Pd/C or Rh/Al₂O₃

  • Yield: 70–85%

Methylation at the 1-Position

Methylation of the piperidine nitrogen employs:

  • Methyl Halides : Methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or Et₃N).

  • Reductive Methylation : Formaldehyde and sodium borohydride (NaBH₄) in methanol.

Industrial Adaptation :

  • Continuous flow reactors enhance reaction efficiency and purity (>99%) by minimizing side reactions.

Resolution of (3R,4R) Stereoisomers

Achieving the desired (3R,4R) configuration involves:

  • Chiral Acid Resolution : Racemic mixtures are treated with dibenzoyl-L-tartaric acid in isopropanol to isolate the (3R,4R)-enantiomer as a crystalline solvate. This method achieves >99% enantiomeric excess (ee).

  • Asymmetric Hydrogenation : Chiral catalysts (e.g., Rhodium-(R)-BINAP complexes) hydrogenate prochiral enamines or ketones to yield the target stereoisomer.

Case Study :

  • WO2020204647A1 : Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate is resolved using dibenzoyl-L-tartaric acid, yielding (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with 99.8% ee after recrystallization.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt via:

  • HCl Gas Treatment : The amine is dissolved in anhydrous ether or THF, and HCl gas is bubbled through the solution until precipitation is complete.

  • Aqueous HCl Crystallization : The free base is stirred with concentrated HCl (2 equivalents) in ethanol/water, followed by cooling to 0–5°C to crystallize the salt.

Purity Control :

  • Final product purity: ≥99.5% (HPLC)

  • Impurities: <0.1% diastereomers, <0.05% residual solvents

Industrial-Scale Production

Batch vs. Continuous Flow Synthesis

Parameter Batch Reactor Continuous Flow Reactor
Throughput 50–100 kg/day200–500 kg/day
Yield 70–80%85–92%
Purity 98–99%99.5–99.9%
Key Advantage Lower upfront costHigher efficiency, scalability

Source:

Purification Techniques

  • Crystallization : Ethanol/water mixtures recrystallize the dihydrochloride salt, removing polar impurities.

  • Chromatography : Silica gel or reverse-phase HPLC resolves stereochemical impurities in small-scale batches.

Comparative Analysis of Methodologies

Method Advantages Limitations
Chiral Acid Resolution High ee (>99%), scalableRequires expensive resolving agents
Asymmetric Hydrogenation Atom-economical, single-stepSensitive to catalyst deactivation
Electrophilic Fluorination Selective, mild conditionsDAST is moisture-sensitive

Quality Control and Regulatory Considerations

  • Impurity Profiling : LC-MS identifies diastereomers (e.g., (3S,4S)-isomer) and process-related impurities (e.g., debenzylated byproducts).

  • Stability Testing : The dihydrochloride salt exhibits >24-month stability under ambient conditions when stored in sealed, light-resistant containers.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions typically result in the replacement of the fluorine atom with another functional group .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₆H₁₅Cl₂FN₂
  • Molecular Weight : 205.1 g/mol
  • CAS Number : 1089279-64-0

The compound features a fluorine atom at the third position and a methyl group at the first position of the piperidine ring, which contributes to its unique properties.

Chemistry

(3R,4R)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules : Utilized in the development of various organic compounds.
  • Reagent in Chemical Reactions : Acts as a reagent in nucleophilic substitution and other reactions.

Biology

In biological research, this compound is studied for its potential effects on various biological systems:

  • Enzyme Interaction : Investigated for its ability to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital for neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic signaling, suggesting potential applications in treating cognitive disorders .
  • Receptor Modulation : The compound may function as an agonist or antagonist at specific receptors, particularly muscarinic acetylcholine receptors, implicating its role in neurological functions .

Medicine

The therapeutic potential of (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride is being explored in several areas:

  • Neurological Disorders : Research indicates that it may have applications in developing treatments for conditions such as Alzheimer's disease due to its interaction with cholinergic systems .
  • Pharmaceutical Development : Its unique properties make it a candidate for designing new drugs targeting various biological pathways.

Case Study 1: Enzyme Inhibition

A study demonstrated that (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride effectively inhibited AChE activity in vitro. The results indicated a significant increase in acetylcholine levels, suggesting potential use in cognitive enhancement therapies .

Case Study 2: Receptor Interaction

Research published in Frontiers in Chemistry explored the compound's interaction with muscarinic receptors. The findings revealed that it could modulate receptor activity, leading to altered physiological responses that may benefit neurological health .

Mechanism of Action

The mechanism of action of (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

  • (3R,4S)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride
    This stereoisomer differs in the configuration at position 4 (S instead of R). Studies suggest that stereochemistry significantly impacts receptor binding and metabolic stability. For example, (3R,4R) isomers often exhibit higher enzymatic inhibition potency compared to (3R,4S) counterparts in kinase and protease targets .

    • Molecular Weight : 205.10 g/mol (vs. 205.10 g/mol for the 3R,4R form) .
    • Purity : Typically ≥98%, comparable to the 3R,4R isomer .
  • (3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride
    This isomer reverses the configuration at position 3 (S instead of R). Such changes can alter pharmacokinetic properties, as seen in purine nucleoside phosphorylase inhibitors, where (3S,4S) isomers showed reduced bioavailability compared to (3R,4R) forms .

Structural Analogs with Substituent Variations

  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride Key Differences: Incorporates a benzyl group at position 1 and an N-methyl group. Applications: Used as an intermediate in antipsychotic and antiviral drug synthesis . Molecular Weight: 311.26 g/mol (vs. 205.10 g/mol for the parent compound) .
  • (3R)-3-Aminopiperidine dihydrochloride Key Differences: Lacks the fluorine and methyl groups. This simpler analog shows reduced steric hindrance, making it a versatile building block for peptidomimetics. Purity: ≥97% (vs. ≥98% for fluorinated analogs) .

Fluorinated Piperidine Derivatives

  • F-DADMe-ImmH [(3R,4R)−3] Activity: A potent purine nucleoside phosphorylase inhibitor with sub-nanomolar IC₅₀ values. The (3R,4R) configuration is critical for binding affinity, as the (3S,4S) isomer showed 100-fold lower potency . Synthesis: Achieved via Mannich reaction after stereoselective reduction and crystallization, yielding >95% enantiomeric excess (ee) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Purity Applications
(3R,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride C₆H₁₄Cl₂FN₂ 205.10 1-methyl, 3-fluoro 3R,4R ≥98% Neurological targets
(3R,4S)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride C₆H₁₄Cl₂FN₂ 205.10 1-methyl, 3-fluoro 3R,4S ≥98% Comparative enzymology
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride C₁₄H₂₂Cl₂N₂ 311.26 1-benzyl, N-methyl 3R,4R Not specified Antipsychotic intermediates
F-DADMe-ImmH [(3R,4R)−3] C₁₄H₁₈F₃N₅O₂ 345.32 Trifluoromethyl, aryl 3R,4R >95% ee Enzyme inhibition

Research Findings and Implications

  • Stereochemical Impact : The (3R,4R) configuration confers superior bioactivity in enzyme inhibition compared to other stereoisomers. For example, in F-DADMe-ImmH, the (3R,4R) isomer exhibited a 100-fold higher potency than its (3S,4S) counterpart .
  • Fluorination Effects : Fluorine at position 3 enhances metabolic stability and hydrogen-bonding interactions with target proteins, as observed in kinase inhibitors .
  • Substituent Trade-offs : Benzyl groups improve lipophilicity but may increase off-target binding, whereas methyl groups balance solubility and selectivity .

Biological Activity

(3R,4R)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride is a piperidine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methyl group at specific positions on the piperidine ring, which contribute to its unique chemical properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

The compound has the following chemical identifiers:

  • IUPAC Name : (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride
  • CAS Number : 2306246-14-8
  • Molecular Formula : C6H13Cl2FN2

The biological activity of (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride primarily involves its interaction with various receptors and enzymes. Preliminary studies suggest that it may function as an agonist or antagonist at certain targets, influencing physiological responses. The specific pathways affected by this compound are still under investigation but may include modulation of neurotransmitter systems and inflammatory responses.

Antiviral Activity

Research indicates that compounds similar to (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride exhibit antiviral properties. For instance, derivatives containing similar structural motifs have been shown to inhibit viral replication in vitro. A study highlighted the efficacy of β-amino acid moieties in enhancing antiviral activity against various viruses, suggesting potential applications for (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine in treating viral infections .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been explored. In vitro studies demonstrated that related piperidine derivatives could suppress the production of pro-inflammatory cytokines such as TNF-alpha in immune cells. This activity suggests that (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride may have therapeutic potential in inflammatory diseases .

Anticancer Potential

Recent investigations into piperidine derivatives have revealed promising anticancer activities. Some studies reported that certain compounds exhibited cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structural characteristics of (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine may contribute to similar anticancer properties .

Case Studies and Research Findings

StudyFindingsReference
Antiviral ActivityCompounds with β-amino acid moieties showed significant inhibition of viral replication in Vero cells infected with HSV-1.
Anti-inflammatory ActivityPiperidine derivatives suppressed TNF-alpha production in PBMCs, indicating potential for treating inflammatory conditions.
Anticancer ActivityCertain piperidine derivatives demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin.

Safety and Toxicology

While exploring the biological activities of (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride, it is essential to consider its safety profile. The compound has been classified as harmful if swallowed and can cause skin and eye irritation. Proper handling and safety measures should be observed during research and application .

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